molecular formula C21H31N3O3S B6029364 [1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol

[1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol

Cat. No.: B6029364
M. Wt: 405.6 g/mol
InChI Key: NLUSHQDAXBRLLI-UHFFFAOYSA-N
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Description

[1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a piperidine ring, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

[1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, [1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol is used as a building block for the synthesis of more complex molecules.

Biology

In biology, this compound can be used as a probe to study the interactions between different biomolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical research .

Medicine

Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development .

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes .

Mechanism of Action

The mechanism of action of [1-[[2-Ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target .

Properties

IUPAC Name

[1-[[2-ethylsulfonyl-3-(3-phenylpropyl)imidazol-4-yl]methyl]piperidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3S/c1-2-28(26,27)21-22-15-20(16-23-13-7-6-12-19(23)17-25)24(21)14-8-11-18-9-4-3-5-10-18/h3-5,9-10,15,19,25H,2,6-8,11-14,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLUSHQDAXBRLLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC=C(N1CCCC2=CC=CC=C2)CN3CCCCC3CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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